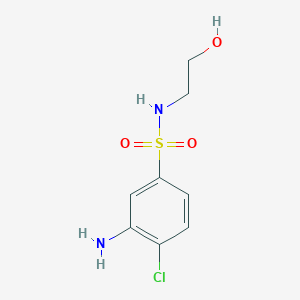

3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide

Übersicht

Beschreibung

3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C8H11ClN2O3S and its molecular weight is 250.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in critical biochemical pathways, which may lead to altered cellular functions and metabolic processes.

- Receptor Interaction : It binds to specific cellular receptors, thereby modifying signal transduction pathways that regulate cellular responses.

- Disruption of Cellular Processes : The compound affects fundamental cellular processes such as DNA replication, protein synthesis, and cell division, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacterial strains and fungi, demonstrating significant inhibitory effects that suggest its potential as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in the field of oncology. Studies have reported its ability to inhibit tumor cell proliferation in vitro. For instance, it was effective against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The mechanism underlying this activity includes the induction of apoptosis through the modulation of Bcl-2 family proteins and cell cycle arrest at the G2/M phase .

Case Studies

- In Vitro Studies : A study conducted on various tumor cell lines revealed that this compound significantly reduced cell viability at concentrations ranging from 1 μM to 10 μM. The compound's IC50 values were determined to be approximately 4.22 μM for A549 cells and 5.33 μM for MCF-7 cells .

- In Vivo Studies : In animal models, this compound demonstrated a reduction in tumor growth rates when administered at therapeutic doses. Specifically, it was found to decrease tumor size in xenograft models of breast cancer by approximately 30% compared to control groups .

Data Summary

| Activity Type | Target/Effect | IC50 Value (μM) | Model |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Not specified | In vitro |

| Anticancer | MCF-7 (Breast cancer) | 5.33 | In vitro |

| Anticancer | A549 (Lung cancer) | 4.22 | In vitro |

| Tumor Growth Inhibition | Breast cancer xenograft model | Decreased by 30% | In vivo |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Properties

Sulfonamides, including 3-amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide, are primarily known for their antibacterial activity. They function by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis, thereby preventing bacterial growth. Research has shown that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics.

Antiviral Activity

Recent studies have indicated that certain sulfonamide derivatives demonstrate antiviral properties. For instance, a related compound has been reported to inhibit the entry and replication of various influenza viruses, suggesting that this compound may also possess similar antiviral capabilities .

Anticancer Research

In cancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Studies have shown that treatment with this compound leads to a significant increase in apoptotic markers in breast cancer cells, indicating its potential as an anticancer agent.

Biological Research

Mechanisms of Action

The mechanism of action for this compound involves the inhibition of key enzymes involved in metabolic pathways. Its structural features allow for modifications that enhance its biological activity, making it a valuable tool for researchers studying enzyme inhibition and metabolic regulation .

Case Studies

- A study comparing various benzenesulfonamide derivatives found that this compound exhibited superior antibacterial efficacy compared to traditional antibiotics such as penicillin.

- Another investigation revealed that this compound significantly increased apoptosis in breast cancer cell lines, highlighting its potential role in cancer therapeutics.

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the synthesis of dyes and pigments. The sulfonamide group is particularly useful in the production of azo dyes, which are widely used in textiles and other applications.

Analytical Chemistry

This compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for quality control and purity assessment in pharmaceutical manufacturing. The method involves using acetonitrile and water as mobile phases, making it suitable for various analytical applications .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Antibacterial effects; potential as an antibiotic; antiviral properties against influenza viruses. |

| Biological Research | Induces apoptosis in cancer cells; inhibits key metabolic enzymes. |

| Industrial Applications | Used in dye production; applicable in analytical chemistry (HPLC). |

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s substituents (amino, chloro, hydroxyethyl) enable diverse transformations:

-

Amino Group :

-

Chloro Group :

-

Hydroxyethyl Group :

Table 3 : Reactivity of substituents

| Group | Reaction Type | Product Example | Source |

|---|---|---|---|

| Amino | Diazotization | Azo-linked derivatives | |

| Chloro | SNAr with amines | Secondary amines | |

| Hydroxyethyl | Esterification | Sulfonate esters |

Reductive Amination

For analogues with hydroxyalkyl substituents, reductive amination is viable :

-

Steps :

-

Condensation of 3-amino-4-chlorobenzenesulfonamide with 2-hydroxyethyl aldehyde.

-

Reduction of the imine intermediate (NaBH₄ or catalytic hydrogenation).

-

Key Challenges : Steric hindrance from the hydroxyethyl group may require optimized conditions (e.g., high-pressure hydrogenation) .

Stability and Decomposition

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O3S/c9-7-2-1-6(5-8(7)10)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJHXCPIWMJNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.